Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate
CAS No.:
Cat. No.: VC13311028
Molecular Formula: C11H15F3N2O2
Molecular Weight: 264.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F3N2O2 |
|---|---|
| Molecular Weight | 264.24 g/mol |
| IUPAC Name | ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
| Standard InChI | InChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3 |
| Standard InChI Key | MMWPOUPFJGWZCH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C |
| Canonical SMILES | CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate has the molecular formula C₁₁H₁₅F₃N₂O₂ and a molecular weight of 264.24 g/mol . Its IUPAC name, ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate, reflects the ester-linked butanoate chain and substituted pyrazole core. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C |
| InChI | InChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3 |
| InChIKey | MMWPOUPFJGWZCH-UHFFFAOYSA-N |
| PubChem CID | 25247509 |
The trifluoromethyl group at the 3-position and methyl group at the 5-position of the pyrazole ring are critical to its reactivity and biological interactions .
Physicochemical Properties
The compound’s lipophilicity (LogP ≈ 2) and polar surface area (44.1 Ų) suggest moderate membrane permeability . It is stable under standard laboratory conditions but may degrade under strong acidic or basic environments. Solubility data indicate preferential dissolution in organic solvents like ethyl acetate and dichloromethane.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones yields the pyrazole core .
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Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoromethyl iodide or sulfonyl chloride .
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Esterification: Coupling the pyrazole intermediate with ethyl butanoate via nucleophilic substitution .
A patent by highlights a high-yield method using 4,4,4-trifluoroacetoacetate and methylhydrazine in the presence of a catalytic base, achieving regioselectivity >90% for the 3-CF₃ isomer.
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (up to 85%) and reduce byproducts . Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–120°C |
| Reaction Time | 4–12 hours |
| Catalyst | Triethylamine or DBU |
Industrial and Research Applications
| Application | Description |
|---|---|
| Pharmaceuticals | Intermediate for kinase inhibitors |
| Agrochemicals | Lead compound for next-gen fungicides |
| Material Science | Monomer for fluorinated polymers |
Comparison with Structural Analogs
Future Directions
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